Saredutant

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

structure given in first source; neurokinin A antagonist; tachykinin receptor antagonist; SR 48965 is the inactive R-enantiomer of SR 48968

Structure

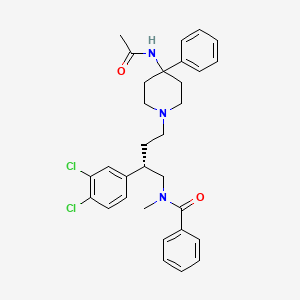

3D Structure

Propriétés

IUPAC Name |

N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKXDIMONUAMFR-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161923 | |

| Record name | Saredutant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142001-63-6 | |

| Record name | Saredutant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142001-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saredutant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142001636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saredutant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saredutant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAREDUTANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720U2QK8I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Saredutant mechanism of action in CNS

An In-Depth Technical Guide on the Core Mechanism of Action of Saredutant in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (SR-48968) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2][3] It was developed by Sanofi-Aventis and investigated primarily for its potential as a novel treatment for major depressive disorder (MDD) and generalized anxiety disorder (GAD), reaching Phase III clinical trials before its development for MDD was discontinued.[1][4] This guide provides a detailed examination of this compound's mechanism of action within the central nervous system (CNS), summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the underlying biological pathways.

The tachykinin family of neuropeptides includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, respectively. While there is some cross-reactivity, SP shows the highest affinity for NK1 receptors, NKA for NK2 receptors, and NKB for NK3 receptors. NKA and SP are produced from the same gene, TAC1. Tachykinins are widely distributed throughout the CNS and are implicated in the modulation of pain, inflammation, mood, and stress responses.

Core Mechanism of Action in the CNS

This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK2 receptor. Its primary mechanism involves blocking the binding of the endogenous ligand, Neurokinin A (NKA), to NK2 receptors located in the CNS.

NK2 receptors are found in brain regions critical for emotional regulation, including the prefrontal cortex, hippocampus, and amygdala. As typical GPCRs, NK2 receptors are coupled to G-proteins. The binding of NKA to the NK2 receptor initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various downstream cellular responses.

By competitively inhibiting NKA binding, this compound prevents the activation of this signaling pathway. This blockade of NKA-mediated neurotransmission in key emotional circuits is believed to underlie its anxiolytic and antidepressant-like effects observed in preclinical models.

Data Presentation

Quantitative In Vitro Data: Receptor Binding Affinity

This compound's selectivity for the NK2 receptor over other tachykinin receptors is a key feature of its pharmacological profile. The following table summarizes its inhibitory activity at cloned human NK1 and NK2 receptors.

| Target Receptor | Cell Line | Radioligand | IC50 (nM) | Reference |

| Human NK2 | CHO | [125I]neurokinin A | 0.13 | |

| Human NK1 | CHO | Not Specified | 800 | |

| Human NK1 | IM-9 | [I]-Bolton Hunter labeled SP | 593 |

CHO: Chinese Hamster Ovary cells; IM-9: Human B-lymphoblastoid cells.

Quantitative In Vivo Data: Preclinical Efficacy

This compound has demonstrated efficacy in a variety of rodent models of anxiety and depression. The table below highlights key findings from these studies.

| Animal Model | Species | Doses Tested | Route | Key Findings | Reference |

| Anxiety Models | |||||

| Holeboard Test | Mouse | 3-30 mg/kg | p.o. | Trend to increase head dipping at 30 mg/kg without affecting general activity. | |

| Stress-Induced Hyperthermia | Mouse | 30 mg/kg | p.o. | Significant reduction in stress-induced temperature. | |

| Four-Plate Test | Mouse | 3-30 mg/kg | p.o. | Increased the number of punished crossings at all doses, indicating anxiolytic-like effects. | |

| Elevated Plus Maze | Mouse | 1 and 3 mg/kg | i.p. | Increased percentage of time and entries in open arms. Effective even after prior stress exposure. | |

| Social Interaction Test | Gerbil | 3-10 mg/kg | p.o. | Produced significant anxiolytic-like effects. | |

| Depression Models | |||||

| Forced Swim Test (FST) | Rat | 2.5, 5, 10 mg/kg | i.p. | Reduced immobility time, indicating antidepressant-like activity, including after stress exposure. | |

| Flinders Sensitive Line (FSL) Rat | Rat | 3 and 10 mg/kg | Not specified | Reduced immobility in the FST and increased social interaction (at 10 mg/kg). | |

| Tonic Immobility Test | Gerbil | 5-10 mg/kg | i.p. | Reduced duration of immobility, similar to fluoxetine. | |

| Cognition Models | |||||

| Morris Water Maze | Rat | 3-30 mg/kg | p.o. | No detrimental effect on cognition. | |

| Y-Maze (Spontaneous Alternation) | Mouse | 3-30 mg/kg | p.o. | No detrimental effect on cognition. | |

| Novel Object Recognition | Mouse | 3-30 mg/kg | p.o. | No detrimental effect on cognition. |

p.o.: per os (oral); i.p.: intraperitoneal.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound.

In Vitro Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor gene are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes, which contain the receptors.

-

Binding Reaction: The cell membranes are incubated in a solution containing a fixed concentration of a radiolabeled NK2 ligand (e.g., [125I]neurokinin A) and varying concentrations of the test compound (this compound).

-

Separation and Counting: After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

Forced Swim Test (FST) in Rats

The FST is a widely used behavioral test to screen for antidepressant-like activity.

-

Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 25°C) to a depth that prevents the rat from touching the bottom with its tail or paws.

-

Acclimation (Pre-test): On the first day, rats are placed in the cylinder for a 15-minute session. This is done to induce a state of behavioral despair.

-

Drug Administration: this compound, a positive control (e.g., a known antidepressant), or vehicle is administered at specified times before the test session (e.g., 24, 5, and 1 hour prior).

-

Test Session: 24 hours after the pre-test, the rats are placed back into the water for a 5-minute test session. The session is video-recorded.

-

Scoring: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM) Test in Mice

The EPM is a standard model for assessing anxiolytic-like behavior in rodents.

-

Apparatus: The maze consists of four arms (e.g., 30 cm long, 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 40 cm). Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).

-

Drug Administration: this compound, a positive control (e.g., diazepam), or vehicle is administered intraperitoneally (i.p.) a set time (e.g., 30 minutes) before the test.

-

Test Procedure: Each mouse is placed individually in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute period.

-

Data Collection: The session is recorded and analyzed for several parameters, including the number of entries into the open and closed arms and the time spent in each type of arm.

-

Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms is interpreted as an anxiolytic-like effect.

Mandatory Visualizations

Signaling Pathway of the NK2 Receptor and this compound's Action

Caption: this compound competitively blocks NKA binding to the NK2 receptor, inhibiting G-protein signaling.

Experimental Workflow for Preclinical Antidepressant Assessment

Caption: Workflow for evaluating this compound's antidepressant-like effects using the Forced Swim Test.

Logical Relationship of Tachykinin Receptors and Ligands

Caption: Preferential binding of endogenous tachykinin ligands to their respective receptors.

Conclusion

This compound is a selective NK2 receptor antagonist that modulates CNS activity by blocking the signaling of Neurokinin A in brain regions integral to mood and stress. Preclinical data robustly support its anxiolytic and antidepressant-like properties without the cognitive deficits associated with other drug classes like benzodiazepines. While its clinical development for depression was halted, the extensive research into this compound provides a valuable framework for understanding the role of the NK2 receptor system in psychiatric disorders and serves as a critical reference for the ongoing development of novel therapeutics targeting the tachykinin pathway.

References

Preclinical Profile of Saredutant: A Neurokinin-2 Receptor Antagonist for Depression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Saredutant (SR48968) is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor that has been investigated for its potential as a novel antidepressant. Preclinical studies have demonstrated its efficacy in various animal models of depression and anxiety. This document provides a comprehensive overview of the preclinical data for this compound, including its binding affinity, in vivo efficacy, and the experimental protocols used to generate these findings. Furthermore, it elucidates the underlying signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in the field of neuropsychopharmacology and drug development.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating psychiatric illness, and a significant portion of patients do not achieve remission with currently available antidepressant therapies. This highlights the urgent need for novel therapeutic agents with distinct mechanisms of action. The tachykinin system, particularly the neurokinin-2 (NK2) receptor and its endogenous ligand neurokinin A (NKA), has emerged as a promising target for the development of new antidepressant drugs. This compound (SR48968) is a selective antagonist of the NK2 receptor, and this whitepaper will detail the preclinical evidence supporting its investigation as a treatment for depression.

Pharmacological Profile of this compound

In Vitro Binding and Functional Activity

This compound demonstrates high affinity and selectivity for the human NK2 receptor. The following table summarizes the key in vitro pharmacological parameters.

| Parameter | Species | Cell Line | Value | Reference |

| IC50 | Human | CHO (cloned hNK2R) | 0.13 nM | [1] |

| IC50 | Human | CHO (cloned hNK2R) | 0.8 nM | [1] |

| pA2 | Human | Isolated Bronchus | 9.40 | [2] |

| Off-Target Activity | ||||

| IC50 (NK1R) | Human | CHO (cloned hNK1R) | 800 nM | [1] |

| IC50 (NK1R) | Human | IM-9 cells | 593 nM | [1] |

| IC50 (NK3R) | Human | CHO (cloned hNK3R) | 350 nM | |

| IC50 (NK3R) | Rat | CHO (cloned rNK3R) | >10,000 nM |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Preclinical Pharmacokinetics

While comprehensive preclinical pharmacokinetic data for this compound is not extensively published in a single source, available information suggests it possesses properties suitable for in vivo studies. The oral bioavailability of this compound has been investigated in multiple species, with one study in mice reporting an absolute bioavailability of 46-52% and a brain-to-plasma ratio of 0.67-1.2, indicating good brain penetration. Another study reported a lower oral bioavailability of less than 1.6% in rats.

Preclinical Efficacy in Animal Models of Depression

This compound has demonstrated antidepressant-like effects in a variety of well-validated rodent models of depression.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant drugs. This compound has consistently shown a reduction in immobility time in this test, indicative of an antidepressant-like effect.

| Species | Doses (mg/kg, i.p.) | Effect on Immobility Time | Reference |

| Rat (Flinders Sensitive Line) | 3, 10 | Significant reduction | |

| Rat | 2.5, 5, 10 | Significant reduction | |

| Rat | 5 | Significant reduction (under basal and stress conditions) |

Social Interaction Test

Deficits in social interaction are a core feature of depression. The social interaction test assesses the social engagement of a rodent with an unfamiliar conspecific.

| Species | Dose (mg/kg, i.p.) | Effect on Social Interaction | Reference |

| Rat (Flinders Sensitive Line) | 10 | Increased social interaction |

Synergistic Effects with Conventional Antidepressants

Preclinical evidence suggests that this compound may have a synergistic effect when co-administered with traditional antidepressants. In the Flinders Sensitive Line (FSL) rat model of depression, a sub-effective dose of this compound (1 mg/kg) combined with a sub-effective dose of the tricyclic antidepressant desipramine (2.5 mg/kg) significantly reduced immobility time in the forced swim test.

Experimental Protocols

Forced Swim Test (Rat)

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Apparatus:

-

Transparent Plexiglas cylinders (40-50 cm high, 20 cm in diameter).

-

Water maintained at 23-25°C, with a depth of 15-30 cm to prevent the rat from touching the bottom.

Procedure:

-

Pre-test Session (Day 1): Naive rats are placed individually into the swim cylinder for a 15-minute period. This session serves to induce a stable level of immobility on the subsequent test day. After 15 minutes, the rats are removed, dried, and returned to their home cages.

-

Test Session (Day 2): 24 hours after the pre-test, the rats are administered this compound or vehicle via intraperitoneal (i.p.) injection. Following the appropriate pre-treatment time (typically 30-60 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.

-

Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors such as swimming and climbing can also be scored.

Social Interaction Test (Rat)

Objective: To evaluate the anxiolytic and/or antidepressant-like effects of a compound by measuring the amount of time a rat spends in social contact with an unfamiliar conspecific.

Apparatus:

-

An open-field arena (e.g., 60 x 60 x 30 cm) with dim, indirect lighting.

-

A video camera mounted above the arena to record the sessions.

Procedure:

-

Habituation: The test rat is placed individually in the arena for a 10-minute habituation period on two consecutive days prior to testing.

-

Test Session: On the test day, the test rat is administered this compound or vehicle (i.p.). After the appropriate pre-treatment time, it is placed back into the arena with an unfamiliar, weight- and sex-matched partner rat.

-

Scoring: The total duration of active social interaction is recorded over a 10-minute session. Social interaction is defined as sniffing, grooming, following, and playing with the partner rat. An increase in the duration of social interaction is interpreted as an anxiolytic or antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Neurokinin-2 (NK2) Receptor Signaling Pathway

This compound exerts its effects by blocking the binding of neurokinin A (NKA) to the NK2 receptor, a G-protein coupled receptor (GPCR). The NK2 receptor is primarily coupled to the Gq alpha subunit.

Experimental Workflow for Preclinical Antidepressant Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antidepressant candidate like this compound.

Hypothesized Interaction between NK2 and CRF Signaling in the Amygdala

Stress and anxiety are closely linked to depression, and the corticotropin-releasing factor (CRF) system in the amygdala plays a crucial role in these responses. It is hypothesized that NK2 receptor antagonism by this compound may modulate the activity of the CRF system, contributing to its antidepressant and anxiolytic effects. CRF primarily acts on CRF1 and CRF2 receptors, both of which are Gs-coupled GPCRs that increase intracellular cAMP levels. There is evidence that CRF1 and CRF2 receptors can have opposing effects on anxiety-like behaviors in the amygdala.

Conclusion

The preclinical data for this compound strongly support its potential as a novel antidepressant with a distinct mechanism of action. Its high affinity and selectivity for the NK2 receptor, coupled with its efficacy in well-established animal models of depression, make it a compelling candidate for further investigation. The potential for synergistic effects with existing antidepressants also suggests its utility in treatment-resistant depression. The detailed experimental protocols and pathway diagrams provided in this document offer a valuable resource for researchers dedicated to advancing the field of antidepressant drug discovery. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with major depressive disorder.

References

The Investigational History of Saredutant (SR 48968): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saredutant (SR 48968) is a potent and selective, non-peptide antagonist of the neurokinin-2 (NK2) receptor. Developed by Sanofi-Aventis, it was investigated primarily for the treatment of major depressive disorder (MDD) and anxiety disorders. The rationale for its development was based on the hypothesis that antagonism of the NK2 receptor, a key component of the tachykinin neuropeptide system, could modulate stress responses and exert antidepressant and anxiolytic effects. This compound progressed to Phase III clinical trials, a significant milestone in drug development. However, in May 2009, Sanofi-Aventis announced the discontinuation of its development for MDD. This whitepaper provides an in-depth technical guide to the investigational history of this compound, summarizing its mechanism of action, preclinical findings, and clinical trial designs. All quantitative data from key cited studies are presented in structured tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using the DOT language for clear illustration.

Introduction

This compound, chemically known as N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)- 2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide, is a selective antagonist of the neurokinin-2 (NK2) receptor[1]. The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and NK3) are widely distributed in the central and peripheral nervous systems. They are implicated in a variety of physiological and pathological processes, including inflammation, pain, and mood regulation. This compound's development was centered on the hypothesis that by blocking the action of NKA at the NK2 receptor, it could offer a novel therapeutic approach for depression and anxiety[2].

Mechanism of Action: NK2 Receptor Antagonism

This compound functions by competitively binding to and blocking the NK2 receptor, thereby preventing the endogenous ligand, Neurokinin A (NKA), from activating it[2]. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Signaling Pathway

Activation of the NK2 receptor by NKA initiates a downstream signaling cascade. As a Gq-coupled receptor, it activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses. By blocking this initial step, this compound inhibits the entire downstream cascade.

Preclinical Investigational History

This compound demonstrated antidepressant- and anxiolytic-like effects in various rodent models. Key preclinical studies provided the foundational evidence for its progression into clinical trials.

Animal Models of Depression and Anxiety

The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.

Table 1: Effect of this compound in the Forced Swim Test in Flinders Sensitive Line (FSL) Rats

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |

| Vehicle | - | Data not specified |

| This compound | 1 | No significant effect |

| This compound | 3 | Significantly reduced |

| This compound | 10 | Significantly reduced |

| Desipramine (Active Control) | 5 | Significantly reduced |

Data adapted from a study in a genetic animal model of depression, the Flinders Sensitive Line (FSL) rat. The study reported that this compound at 3 and 10 mg/kg significantly reduced immobility.

The social interaction test is used to assess anxiety-like behavior in rodents. An increase in social interaction time suggests an anxiolytic-like effect.

Table 2: Effect of this compound in the Social Interaction Test in Flinders Sensitive Line (FSL) Rats

| Treatment Group | Dose (mg/kg) | Social Interaction Time |

| Vehicle | - | Data not specified |

| This compound | 10 | Significantly increased |

| Desipramine (Active Control) | 5 | Significantly increased |

Data adapted from a study in FSL rats, which reported that this compound at 10 mg/kg increased social interaction.

Experimental Protocols

The following is a representative protocol for the Forced Swim Test based on common laboratory practices.

Methodology Details:

-

Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.

-

Procedure:

-

Day 1 (Pre-test): Each animal is individually placed in the cylinder for a 15-minute session. This initial exposure is to induce a state of behavioral despair.

-

Day 2 (Test): 24 hours after the pre-test, the animals are treated with this compound, a reference antidepressant, or vehicle. Following the appropriate absorption time, they are placed back in the cylinder for a 5-minute test session.

-

-

Data Analysis: The 5-minute test session is recorded, and the duration of immobility (the animal makes only the minimal movements necessary to keep its head above water) is scored by a trained observer blinded to the treatment conditions.

The following is a representative protocol for the Social Interaction Test.

Methodology Details:

-

Apparatus: A novel, neutral arena (e.g., an open-field box) that is unfamiliar to both test animals.

-

Procedure:

-

The test animal is paired with an unfamiliar partner of the same sex and strain.

-

The pair is placed in the arena for a defined period (e.g., 10 minutes).

-

-

Data Analysis: The session is videotaped, and the cumulative time spent in active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer.

Clinical Investigational History

This compound underwent a comprehensive clinical development program, reaching Phase III trials for Major Depressive Disorder and Generalized Anxiety Disorder.

Phase III Clinical Trial Program

Several Phase III studies were initiated to evaluate the efficacy and safety of this compound. While the development was ultimately discontinued, the design of these trials provides valuable insight into the clinical investigation of novel antidepressants.

Table 3: Overview of Key this compound Phase III Clinical Trials for Depression

| ClinicalTrials.gov Identifier | Title | Condition | Intervention | Primary Outcome | Status |

| NCT00250614 | An Eight-week Study to Evaluate the Efficacy and Safety of this compound in Patients With Depression[3] | Major Depressive Disorder | This compound 100 mg, Placebo, Paroxetine | Change from baseline in Hamilton Depression Rating Scale (HAM-D) total score at Day 56 | Completed |

| NCT00531622 | An Eight-week Study of this compound and Escitalopram as Combination Treatment for Major Depressive Disorder[4] | Major Depressive Disorder | This compound 100 mg + Escitalopram 10 mg, Placebo + Escitalopram 10 mg | Efficacy of combination therapy | Completed |

| NCT00250627 | An Eight-Week Study to Evaluate the Efficacy and Safety of this compound in Patients With Depression | Major Depressive Disorder | This compound 100 mg, Placebo, Paroxetine | Change from baseline in HAM-D total score at Day 56 | Completed |

| NCT00250653 | A Fifty-two-week Study to Evaluate the Safety of this compound in Adult and Elderly Patients With Depression | Major Depressive Disorder | This compound 100 mg (Open-label) | Long-term safety and tolerability | Completed |

Note: Despite the completion of these trials, detailed quantitative results are not widely available in the public domain.

Clinical Trial Experimental Protocol: A Representative Phase III Design (based on NCT00250614)

The following diagram illustrates a typical workflow for a Phase III clinical trial for an antidepressant, based on the publicly available information for this compound's trials.

Methodology Details:

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.

-

Patient Population: Adult patients diagnosed with Major Depressive Disorder according to DSM-IV criteria, with a minimum baseline score on a standardized depression rating scale (e.g., HAM-D ≥ 20).

-

Treatment Arms:

-

This compound (e.g., 100 mg once daily)

-

Placebo

-

Active Comparator (e.g., an approved SSRI like Paroxetine)

-

-

Primary Efficacy Endpoint: The change from baseline to the end of the treatment period (e.g., 8 weeks) in the total score of the Hamilton Depression Rating Scale (HAM-D).

-

Secondary Efficacy Endpoints: May include changes in other depression and anxiety scales (e.g., Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression (CGI) scale), and measures of quality of life and disability.

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

Discontinuation and Future Directions

In May 2009, Sanofi-Aventis officially announced the cessation of the research and development program for this compound for the treatment of major depressive disorder. The specific reasons for this decision have not been made public in detail, but in the highly competitive and challenging field of antidepressant drug development, reasons can range from insufficient efficacy compared to existing treatments, an unfavorable side-effect profile, or strategic business decisions.

The investigation of tachykinin receptor antagonists for psychiatric disorders has yielded mixed results. While the NK1 receptor antagonist Aprepitant also failed to show efficacy in depression, the exploration of this and other neuropeptide systems continues to be an area of interest for novel drug discovery in neuroscience. The comprehensive preclinical and clinical data generated during the development of this compound, though ultimately not leading to a marketed product, contributes valuable knowledge to the field.

Conclusion

The investigational history of this compound (SR 48968) represents a rigorous and extensive effort to develop a novel antidepressant based on the antagonism of the NK2 receptor. Preclinical studies provided a strong rationale for its antidepressant and anxiolytic potential. The progression to a large-scale Phase III clinical trial program underscores its initial promise. Although its development was discontinued, the story of this compound offers important lessons and a wealth of data for researchers and scientists in the field of drug development and neuroscience. The detailed methodologies and signaling pathway information presented in this whitepaper serve as a comprehensive technical resource for understanding the scientific journey of this investigational compound.

References

Saredutant: A Technical Guide to its Role as a Selective Tachykinin NK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saredutant (SR-48,968) is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] This document provides a comprehensive technical overview of this compound's interaction with the tachykinin system, including its binding affinity for tachykinin receptor subtypes, its mechanism of action, and detailed experimental methodologies for its characterization. This compound was under development by Sanofi-Aventis as a potential therapeutic for anxiety and depression, reaching Phase III clinical trials before its discontinuation for these indications.[1] Its high affinity and selectivity for the NK2 receptor make it a valuable tool for research into the physiological and pathological roles of the tachykinin system.

Introduction to the Tachykinin System

The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[3] These peptides exert their biological effects through three distinct G protein-coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors.[3] Each tachykinin has a preferential affinity for a specific receptor: SP for NK1, NKA for NK2, and NKB for NK3. Tachykinin receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and emotional responses.

The NK2 receptor, in particular, is predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, as well as in discrete regions of the central nervous system. Activation of the NK2 receptor by its endogenous ligand, NKA, typically leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium.

This compound's Mechanism of Action and In Vitro Pharmacology

This compound acts as a competitive antagonist at the NK2 receptor, selectively inhibiting the binding of NKA and subsequent downstream signaling. Its high affinity for the human NK2 receptor, coupled with significantly lower affinity for NK1 and NK3 receptors, underscores its selectivity.

Data Presentation: Binding Affinities of this compound

The following table summarizes the reported binding affinities of this compound for human tachykinin receptors.

| Receptor Subtype | Ligand | Assay Type | Species | Affinity (pKi) | Affinity (IC50) | Reference |

| NK2 | This compound | Radioligand Binding | Human | 9.2 | ||

| NK1 | This compound | Radioligand Binding | Human | 800 nM | ||

| NK3 | This compound | Radioligand Binding | Human | 350 nM |

Tachykinin NK2 Receptor Signaling Pathway

Activation of the NK2 receptor by its endogenous agonist, Neurokinin A, initiates a well-characterized signaling cascade. The receptor is coupled to the Gq/11 class of G proteins. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses. This compound competitively binds to the NK2 receptor, preventing NKA from initiating this signaling cascade.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize this compound. It is important to note that specific parameters may require optimization depending on the experimental setup and reagents.

Radioligand Binding Assay for this compound at the NK2 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK2 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human NK2 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human NK2 receptor (e.g., CHO cells).

-

Radioligand: [³H]SR 48968 or [¹²⁵I]NKA.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit NKA-induced increases in intracellular calcium.

Objective: To determine the functional antagonist potency of this compound at the NK2 receptor.

Materials:

-

Cells stably expressing the human NK2 receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Neurokinin A (NKA).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate the NK2 receptor-expressing cells in microplates and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.

-

Agonist Stimulation: Using the fluorescence plate reader's injector, add a fixed concentration of NKA (typically the EC80) to stimulate the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the NKA-induced calcium response against the concentration of this compound to determine the IC50 value for the inhibition of the functional response.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the tachykinin NK2 receptor. Its high affinity for the human NK2 receptor and its ability to competitively inhibit NKA-mediated signaling make it an invaluable pharmacological tool for elucidating the role of the NK2 receptor in health and disease. Although its clinical development for depression and anxiety has been discontinued, the data gathered on this compound continues to be relevant for researchers in the fields of neuroscience, pharmacology, and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the broader tachykinin system.

References

Saredutant: A Technical Guide for Research in Anxiety Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saredutant (SR48968) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] It was investigated by Sanofi-Aventis for the treatment of anxiety disorders and major depressive disorder.[2][3] Tachykinins, including Substance P, neurokinin A (NKA), and neurokinin B, are a family of neuropeptides that mediate their effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. NKA is the preferential endogenous ligand for the NK2 receptor.[4] The localization of NK2 receptors in brain regions implicated in the regulation of mood and stress responses has made them a target for the development of novel anxiolytic and antidepressant medications.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental protocols for researchers in the field of anxiety disorders.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the binding of neurokinin A to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like NKA, couples to the Gq alpha subunit of the heterotrimeric G-protein complex. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various intracellular proteins, leading to a cellular response. By antagonizing the NK2 receptor, this compound inhibits this signaling pathway, thereby modulating neuronal activity in brain circuits associated with anxiety and stress.

Quantitative Data

Binding Affinity

While a specific Ki value for this compound is not consistently reported across publicly available literature, it is described as having a subnanomolar affinity for the human NK2 receptor. One study reported an IC50 value of 350 nM for this compound at the human NK3 receptor, indicating a significantly lower affinity compared to its primary target.

| Compound | Receptor | Affinity Metric | Value | Reference |

| This compound (SR48968) | Human NK2 | Affinity Description | Subnanomolar | |

| This compound (SR48968) | Human NK3 | IC50 | 350 nM |

Preclinical Efficacy in Animal Models of Anxiety

This compound has demonstrated anxiolytic-like effects in various rodent models of anxiety. The effective dose range in these studies provides valuable information for designing preclinical experiments.

| Animal Model | Species | This compound Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |

| Elevated Plus Maze | Gerbil | 3-10 | p.o. | Anxiolytic-like effects. | |

| Social Interaction Test | Gerbil | 3-10 | p.o. | Anxiolytic-like effects. | |

| Stress-Induced Hyperthermia | Mouse | 3-30 | p.o. | Reduction in stress-induced temperature at 30 mg/kg. | |

| Four-Plate Test | Mouse | 3-30 | p.o. | Increased punished crossings at all doses. |

Preclinical Efficacy in Animal Models of Depression

This compound has also shown antidepressant-like activity in rodent models.

| Animal Model | Species | This compound Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |

| Forced Swim Test | Rat (Flinders Sensitive Line) | 3-10 | i.p. | Reduced immobility. | |

| Social Interaction Test | Rat (Flinders Sensitive Line) | 10 | i.p. | Increased social interaction. | |

| Forced Swim Test (Synergism) | Rat (Flinders Sensitive Line) | 1 (subeffective dose) | i.p. | Synergistic effect with desipramine in reducing immobility. | |

| Tonic Immobility Test | Gerbil | 5-10 | i.p. | Antidepressant-like effects. |

Clinical Trial Data in Generalized Anxiety Disorder (GAD)

Two key Phase 3 clinical trials investigated the efficacy of this compound in patients with Generalized Anxiety Disorder (NCT00417118 and NCT00390650). The primary outcome measure for both studies was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score after 8 weeks of treatment with a 100 mg daily dose of this compound compared to placebo. While these trials have been completed, the specific quantitative results, including the mean change in HAM-A scores and statistical significance, have not been publicly released in detail. For context, a separate pooled analysis of three clinical trials for the SNRI duloxetine in GAD showed a mean improvement of -11.1 points on the HAM-A total score for the drug group compared to -8.0 for placebo (p < 0.001).

| Clinical Trial Identifier | Phase | Condition | Intervention | Primary Outcome | Results | Reference |

| NCT00417118 | 3 | Generalized Anxiety Disorder | This compound 100 mg/day | Change from baseline in HAM-A total score at week 8 | Not publicly available in detail | |

| NCT00390650 | 3 | Generalized Anxiety Disorder | This compound 100 mg/day | Change from baseline in HAM-A total score at week 8 | Not publicly available in detail |

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies involving this compound are not fully available in the published literature. However, standardized methodologies for the key behavioral assays are described below. These can serve as a foundation for designing new studies.

Elevated Plus Maze (EPM) for Rodents

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two open arms and two enclosed arms of equal dimensions.

-

A central platform connecting the four arms.

-

An automated tracking system or video camera to record the animal's movement.

Procedure:

-

Acclimatize the animal to the testing room for at least 30-60 minutes before the test.

-

Place the animal on the central platform, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute session.

-

Record the number of entries into and the time spent in the open and closed arms.

-

Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

-

Thoroughly clean the maze between each animal to remove olfactory cues.

Forced Swim Test (FST) for Rodents

The FST is a common behavioral despair model used to screen for antidepressant-like activity.

Apparatus:

-

A transparent cylindrical container filled with water (23-25°C).

-

The water depth should be sufficient to prevent the animal from touching the bottom with its tail or paws.

-

A video camera for recording the session.

Procedure:

-

Acclimatize the animal to the testing room.

-

Place the animal into the cylinder of water.

-

A pre-test session of 15 minutes is often conducted 24 hours before the 5-minute test session.

-

During the test session (typically 5-6 minutes), record the animal's behavior.

-

The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

After the test, the animal should be removed, dried, and returned to its home cage.

Conclusion

This compound, as a selective NK2 receptor antagonist, has demonstrated a preclinical profile consistent with anxiolytic and antidepressant properties. While the detailed results of its clinical development in generalized anxiety disorder are not fully public, the available data suggest that the NK2 receptor remains a compelling target for the development of novel therapeutics for anxiety and mood disorders. This guide provides a foundational understanding of this compound's mechanism of action and a summary of its known preclinical and clinical investigation, which can inform future research in this area. Further studies are warranted to fully elucidate the therapeutic potential of targeting the NK2 receptor pathway for the treatment of anxiety disorders.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

- 5. What are NK2R agonists and how do they work? [synapse.patsnap.com]

Saredutant: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saredutant (also known by its development code SR-48968) is a potent and selective, non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] It was investigated by Sanofi-Aventis as a potential novel therapeutic agent for the treatment of major depressive disorder and anxiety disorders.[1] Despite reaching Phase III clinical trials, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, synthesis, and key experimental protocols related to this compound.

Chemical Structure and Identification

This compound is a complex synthetic molecule with the IUPAC name N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide.[3] Its chemical structure is characterized by a central butylamine core, substituted with a 3,4-dichlorophenyl group at the 2-position and a piperidine moiety at the 4-position. The piperidine ring is further substituted with an acetamido and a phenyl group at the 4-position.

| Identifier | Value |

| IUPAC Name | N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide |

| CAS Number | 142001-63-6 |

| Molecular Formula | C31H35Cl2N3O2 |

| SMILES | CC(=O)NC1(CCN(CC1)CC--INVALID-LINK--C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |

| InChI Key | PGKXDIMONUAMFR-AREMUKBSSA-N |

Physicochemical and Pharmacological Properties

This compound's properties are summarized in the table below. The data is a combination of experimentally determined and computationally predicted values.

| Property | Value | Source |

| Molecular Weight | 552.54 g/mol | |

| Boiling Point | 734.7 °C at 760 mmHg | |

| Flash Point | 398.1 °C | |

| Density | 1.26 g/cm³ | |

| LogP | 6.69550 | |

| Mechanism of Action | Selective Neurokinin-2 (NK2) receptor antagonist | |

| Primary Target | Substance-K receptor (NK2 receptor) |

Mechanism of Action: NK2 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a selective antagonist at the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for the NK2 receptor is Neurokinin A (Substance K). By competitively binding to the NK2 receptor, this compound blocks the downstream signaling cascade initiated by Neurokinin A. This signaling pathway is believed to play a role in the pathophysiology of depression and anxiety.

Chemical Synthesis

The synthesis of this compound has been described as an asymmetric synthesis. While a detailed, step-by-step protocol is not publicly available, the general approach involves the functional probing of the backbone of the parent compound, SR 48968, to create analogues. This suggests a modular synthesis strategy where different fragments of the molecule can be modified and then combined to produce the final compound and its derivatives.

Experimental Protocols

Radioligand Binding Assay for NK2 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of this compound to the NK2 receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human NK2 receptor are prepared and homogenized in a suitable buffer.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Neurokinin A) and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Measurement

This protocol describes a general method to assess the antagonist activity of this compound at the NK2 receptor by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Cells stably expressing the human NK2 receptor are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a known NK2 receptor agonist, such as Neurokinin A.

-

Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified to determine its potency as an antagonist.

Clinical Trials Summary

This compound underwent several Phase III clinical trials to evaluate its efficacy and safety in the treatment of major depressive disorder and generalized anxiety disorder. However, detailed quantitative results from these studies are not widely published, and the development of the drug was ultimately halted by Sanofi-Aventis in 2009.

| NCT Number | Title | Phase | Condition | Status |

| NCT00250614 | An Eight-week Study to Evaluate the Efficacy and Safety of this compound in Patients With Depression | 3 | Depression | Completed |

| NCT00250627 | An Eight-Week Study to Evaluate the Efficacy and Safety of this compound in Patients With Depression | 3 | Depression | Completed |

| NCT00531622 | An Eight-week Study of this compound and Escitalopram as Combination Treatment for Major Depressive Disorder | 3 | Depression | Completed |

| NCT00390650 | A North-American Eight-week Study to Evaluate the Efficacy and Safety of this compound in Patients With Generalized Anxiety Disorder | 3 | Generalized Anxiety Disorder | Completed |

Conclusion

This compound is a well-characterized selective NK2 receptor antagonist with a robust preclinical profile. Despite promising initial data, its clinical development was discontinued. The information presented in this technical guide provides a comprehensive resource for researchers and scientists interested in the chemical and pharmacological properties of this compound and its interaction with the NK2 receptor. This information can be valuable for the design of new NK2 receptor antagonists and for further investigation into the role of the neurokinin system in psychiatric disorders.

References

Saredutant: A Technical Whitepaper on a Selective NK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Saredutant, a selective antagonist of the tachykinin NK2 receptor. It details the compound's chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its preclinical evaluation.

Core Compound Data

This compound, also known as SR-48968, is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[1] It was investigated for its potential therapeutic effects in mood and anxiety disorders.[1]

| Property | Value | Source |

| CAS Number | 142001-63-6 | [2][3][4] |

| Molecular Formula | C31H35Cl2N3O2 | |

| Molecular Weight | 552.54 g/mol | |

| Synonyms | SR-48968, SR48968 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous tachykinin neuropeptide, Neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G protein-coupled receptor (GPCR) predominantly coupled to Gq and Gs proteins.

NK2 Receptor Signaling Cascade:

Upon activation by an agonist like NKA, the NK2 receptor initiates two primary signaling cascades:

-

Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses.

-

Gs Pathway: The Gs protein-coupled pathway involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).

By antagonizing the NK2 receptor, this compound effectively inhibits these downstream signaling events.

Caption: NK2 Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's activity.

In Vitro: NK2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human NK2 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.

-

Radioligand: [³H]-SR48968 (this compound) or another suitable NK2 receptor radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled NK2 receptor antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, glass fiber filters, scintillation fluid, microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in the assay buffer and determine the protein concentration. Dilute the membranes to the desired final concentration in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of diluted cell membranes.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

In Vitro: Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional antagonism of this compound on Gq-coupled NK2 receptor signaling.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human NK2 receptor.

-

Labeling Reagent: myo-[³H]-inositol.

-

Stimulation Buffer: HBSS or similar buffer containing LiCl (e.g., 10 mM).

-

Agonist: Neurokinin A (NKA).

-

Antagonist: this compound.

-

Lysis Buffer: e.g., 0.1 M HCl.

-

Ion-exchange Columns: Dowex AG1-X8.

-

Elution Buffers: Water, 60 mM ammonium formate/5 mM sodium tetraborate, 1 M ammonium formate/0.1 M formic acid.

-

Equipment: Scintillation counter.

Procedure:

-

Cell Labeling: Plate cells in 24-well plates and incubate with myo-[³H]-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of this compound or vehicle for 15-30 minutes.

-

Stimulation: Add NKA to the wells to stimulate IP production and incubate for 30-60 minutes at 37°C.

-

Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.

-

IP Isolation: Neutralize the lysates and apply them to Dowex columns.

-

Elution: Wash the columns sequentially with water and the second elution buffer to remove free inositol and glycerophosphoinositol. Elute the total inositol phosphates with the third elution buffer.

-

Quantification: Measure the radioactivity of the eluates using a scintillation counter.

-

Data Analysis: Determine the concentration-response curve for NKA in the presence and absence of this compound to calculate the potency of this compound as an antagonist.

In Vivo: Forced Swim Test (Rat)

This model is used to assess the antidepressant-like effects of this compound.

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Apparatus: A transparent cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Test Compound: this compound.

-

Vehicle Control: The vehicle used to dissolve this compound.

-

Positive Control: A known antidepressant (e.g., imipramine).

-

Equipment: Video camera for recording, stopwatch.

Procedure:

-

Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

-

Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session induces a state of behavioral despair.

-

Drug Administration (Day 2): 24, 5, and 1 hour before the test session, administer this compound, vehicle, or the positive control via the appropriate route (e.g., intraperitoneal injection).

-

Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session. Record the session for later analysis.

-

Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility (the rat makes only the necessary movements to keep its head above water), swimming, and climbing.

-

Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time for the this compound group compared to the vehicle group suggests an antidepressant-like effect.

This technical guide provides a foundational understanding of this compound for research and drug development professionals. The detailed protocols offer a starting point for the preclinical assessment of this and similar compounds targeting the NK2 receptor.

References

Saredutant: A Technical Analysis of a Tachykinin NK2 Receptor Antagonist as a Non-SSRI Antidepressant

Executive Summary: Saredutant (SR48968) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Developed by Sanofi-Aventis, it represented a novel, non-monoaminergic approach to treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). The rationale was based on the role of the tachykinin system, particularly the neuropeptide neurokinin A (NKA) and its NK2 receptor, in modulating stress and emotional circuits in the brain. Preclinical studies in various rodent models demonstrated promising anxiolytic and antidepressant-like effects. However, despite a favorable side-effect profile compared to standard SSRIs, this compound failed to consistently demonstrate statistically significant efficacy over placebo in pivotal Phase III clinical trials, ultimately leading to the discontinuation of its development for these indications. This guide provides a detailed technical overview of its mechanism, preclinical data, experimental protocols, and the clinical trial outcomes that defined its trajectory.

Mechanism of Action

This compound exerts its pharmacological effect by acting as a competitive antagonist at the tachykinin NK2 receptor. The endogenous ligand for this receptor is neurokinin A (NKA), a neuropeptide implicated in a range of physiological and pathological processes, including inflammation, smooth muscle contraction, and the modulation of neural circuits involved in stress and emotion.

The Tachykinin NK2 Receptor Signaling Pathway

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon binding of NKA, the receptor undergoes a conformational change, activating the G-protein and initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling ultimately leads to neuronal excitation. This compound competitively binds to the NK2 receptor, preventing NKA from binding and thereby inhibiting this entire signaling cascade.

Figure 1: this compound's Antagonistic Action on the NK2 Receptor Pathway.

Preclinical Evidence

This compound demonstrated high affinity and selectivity for the NK2 receptor in vitro and showed efficacy in multiple rodent models of anxiety and depression.

Receptor Binding and Potency

This compound is characterized by its potent and selective antagonism of the NK2 receptor, with significantly lower affinity for NK1 and NK3 receptors. This selectivity is crucial for minimizing off-target effects.

| Parameter | Species / Tissue | Value | Reference |

| pA2 | Isolated Human Bronchus | 9.40 | [1] |

| IC50 (NK3 Receptor) | Cloned Human (CHO cells) | 350 nM | [2] |

| IC50 (NK3 Receptor) | Cloned Rat (CHO cells) | > 10,000 nM | [2] |

Note: A specific Ki value for this compound at the human NK2 receptor is not consistently reported in publicly available literature, though its high pA2 value indicates potent antagonism.

In Vivo Efficacy in Animal Models

Preclinical studies consistently showed that this compound produced antidepressant and anxiolytic-like effects across various behavioral paradigms.

| Animal Model | Species | Doses Tested (p.o. or i.p.) | Key Findings | Reference(s) |

| Forced Swim Test | Rat (Flinders Sensitive Line) | 1, 3, 10 mg/kg | Reduced immobility at 3 and 10 mg/kg, suggesting antidepressant effect. | [3] |

| Social Interaction Test | Rat (Flinders Sensitive Line) | 10 mg/kg | Increased social interaction time, indicative of anxiolytic/antidepressant effect. | [3] |

| Social Interaction Test | Gerbil | 3, 10 mg/kg | Produced significant anxiolytic-like effects. | |

| Tonic Immobility Test | Gerbil | 5, 10 mg/kg | Reduced duration of immobility, similar to fluoxetine. | |

| Four-Plate Test | Mouse | 3, 10, 30 mg/kg | Increased the number of punished crossings, suggesting anxiolytic activity. | |

| Stress-Induced Hyperthermia | Mouse | 30 mg/kg | Significantly reduced the stress-induced rise in body temperature. |

Preclinical Experimental Protocols

The FST is a widely used model to screen for antidepressant efficacy. The protocol used in studies with FSL rats, a genetic model of depression, is a modified version of the Porsolt test.

-

Apparatus: An opaque plastic cylinder (approximately 40 cm high x 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

-

Procedure: The test consists of two sessions.

-

Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute swim session.

-

Test Session (Day 2): 24 hours after the pre-test, the rats (following drug or vehicle administration) are placed back in the cylinder for a 5-minute test session.

-

-

Scoring: The session is videotaped, and an observer blind to the treatment conditions scores the animal's behavior. The primary measure is "immobility," defined as the time the rat spends making only the minimal movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.

Figure 2: Generalized Workflow for Preclinical Antidepressant Studies.

Human Pharmacokinetics

A comprehensive human pharmacokinetic profile for this compound is not publicly available. Phase I studies in healthy volunteers are a standard part of drug development to determine absorption, distribution, metabolism, and excretion (ADME) parameters. However, specific values from these studies have not been published.

| Parameter | Value |

| Time to Peak Concentration (Tmax) | Not publicly available |

| Peak Plasma Concentration (Cmax) | Not publicly available |

| Elimination Half-life (t½) | Not publicly available |

| Oral Bioavailability | Not publicly available |

Clinical Trials in MDD and GAD

This compound advanced to Phase III clinical trials for both Major Depressive Disorder and Generalized Anxiety Disorder. The primary endpoint for these studies was typically the change from baseline in a standardized rating scale score compared to placebo.

Efficacy in Major Depressive Disorder (MDD)

Multiple Phase III studies, including the INDIGO and MAGENTA trials, were conducted. The standard dose was 100 mg/day.

| Study Endpoint | Outcome |

| Primary Endpoint | Change from baseline in Hamilton Depression Rating Scale (HAM-D) total score over 8 weeks. |

| Reported Results | This compound failed to consistently demonstrate a statistically significant separation from placebo on the primary endpoint across all pivotal trials. While some pooled analyses suggested a modest short-term benefit, the results were not robust enough to support a regulatory submission for MDD. |

Note: Specific quantitative data (e.g., mean change in HAM-D scores, p-values) from the Phase III MDD trials are not available in the public domain.

Efficacy in Generalized Anxiety Disorder (GAD)

Similar to the MDD program, this compound was evaluated for GAD.

| Study Endpoint | Outcome |

| Primary Endpoint | Change from baseline in Hamilton Anxiety Rating Scale (HAM-A) total score over 8 weeks. |

| Reported Results | The clinical program for GAD also failed to meet its primary efficacy endpoints, showing no significant advantage over placebo. |

Safety and Tolerability

A key differentiating feature of this compound was its favorable side-effect profile, which was hypothesized to improve patient compliance compared to SSRIs.

| Adverse Event Profile |

| This compound was generally well-tolerated in clinical trials. Pooled data indicated a significantly lower incidence of common SSRI-related side effects, including nausea, insomnia, somnolence, and particularly, sexual dysfunction. However, without robust efficacy, the superior tolerability was insufficient for regulatory approval. |

Note: Specific incidence rates (%) for adverse events from Phase III trials are not publicly available.

Figure 3: this compound's Path Through Clinical Drug Development.

Discussion and Conclusion

This compound represented a scientifically rational and innovative approach to antidepressant therapy by targeting the NK2 receptor system, a pathway outside the classical monoamine hypothesis. Preclinical data were robust, showing clear signals of anxiolytic and antidepressant activity in validated animal models. Furthermore, the compound demonstrated a significant clinical advantage in terms of tolerability, lacking many of the burdensome side effects that lead to non-adherence with SSRIs and SNRIs.

The failure of this compound in Phase III trials underscores the profound challenge of translating preclinical findings in neuroscience to clinical efficacy in complex psychiatric disorders like MDD and GAD. Several factors may have contributed to this outcome:

-

High Placebo Response: Antidepressant trials are notoriously plagued by a high placebo response rate, making it difficult to demonstrate a statistically significant drug-placebo difference, even for an effective compound.